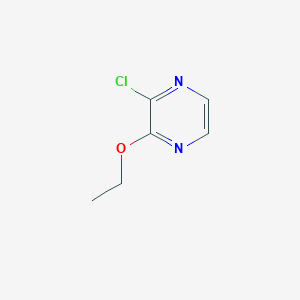![molecular formula C22H17BrN4O2S B2820959 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 422287-30-7](/img/new.no-structure.jpg)
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide is an organic compound that features a quinazolinone core with a bromine substituent, and a pyridinylmethyl group attached to a benzamide moiety. This complex molecular structure makes it intriguing for a variety of applications, particularly in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Quinazolinone Core:
Starting Material: 2-aminobenzamide
Reagent: Carbon disulfide in the presence of a base to form the thioxo intermediate.
Bromination: Introduce bromine to obtain the 6-bromo derivative.
Formation of the Pyridinylmethyl Benzamide:
Starting Material: Benzoyl chloride and pyridin-2-ylmethanamine.
Reagent: Base catalyst (e.g., triethylamine) to facilitate the amide formation.
Intermediate coupling: Attach the quinazolinone core through a suitable linker such as chloromethyl benzamide.
Industrial Production Methods
Scale-up usually involves optimizing the reaction conditions (e.g., temperature, solvent choice) and purifying the product through recrystallization or chromatography techniques. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvent system, moderate temperature.
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere (nitrogen or argon).
Substitution:
Reagents: Halogenated compounds, nucleophilic reagents (e.g., amines, thiols).
Conditions: Solvent-dependent, often requiring elevated temperatures.
Major Products
Oxidation products typically include quinazolinone N-oxides.
Reduction leads to the conversion of ketone groups to alcohols or amines.
Substitution products depend on the nucleophiles used, leading to derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor for synthesizing other heterocyclic compounds.
Acts as a ligand in coordination chemistry.
Biology:
Studied for its potential as an inhibitor of specific enzymes, particularly kinases involved in cell signaling pathways.
Demonstrates potential antimicrobial activity against certain bacterial strains.
Medicine:
Research focuses on its application in cancer therapy due to its potential to inhibit tumor growth by targeting specific molecular pathways.
Also explored for its anti-inflammatory properties.
Industry:
Utilized in the development of novel materials with specific electronic properties.
Potentially applied in the synthesis of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes (e.g., kinases). By binding to the active site of these enzymes, it can inhibit their activity, thus modulating downstream signaling pathways involved in various cellular processes. The bromine substituent and pyridinylmethyl group play key roles in enhancing the binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds: 6-bromo-2-thioxoquinazolinone derivatives, pyridinylmethylbenzamides.
Comparison:
This compound is unique due to the combination of the quinazolinone core and the pyridinylmethylbenzamide moiety, which imparts enhanced biological activity and specificity.
Similar compounds may lack the bromine substituent or have different substitutions that alter their chemical and biological properties.
That should give you a comprehensive overview of 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide. Anything specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
422287-30-7 |
|---|---|
Formule moléculaire |
C22H17BrN4O2S |
Poids moléculaire |
481.37 |
Nom IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
Clé InChI |
KGOKQSCMUNSNRE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
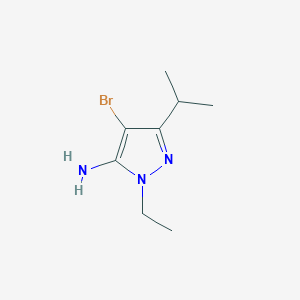
![(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2820882.png)
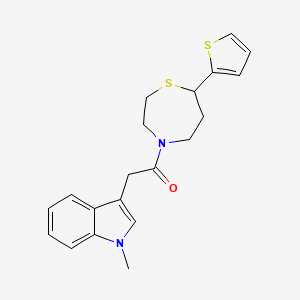
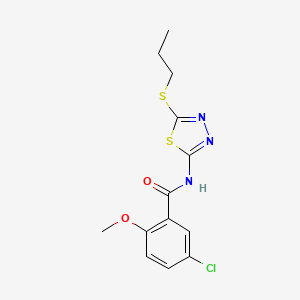
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
![1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2820892.png)
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
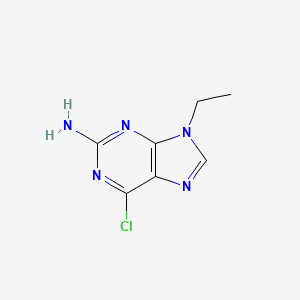
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)
